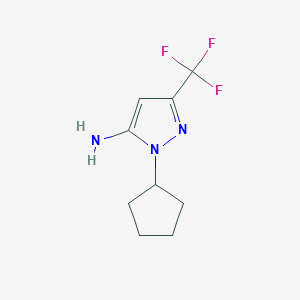

1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Overview

Description

“1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 1174834-97-9 . Its molecular weight is 219.21 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12F3N3/c10-9(11,12)7-5-8(13)15(14-7)6-3-1-2-4-6/h5-6H,1-4,13H2 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 219.21 .Scientific Research Applications

Synthesis of Pyrazolo[1,5-a] Pyrimidines and Pyrazole Derivatives

Research has developed methods for synthesizing pyrazolo[1,5-a] pyrimidines and various pyrazole derivatives, showcasing the compound's utility in creating molecules with potential biological activities. The process involves acetylation, condensation with hydrazine hydrate, and reactions with diethyl 2-phenylmalonates, indicating its versatility in medicinal chemistry applications (Xu Li-feng, 2011). Additionally, pyrazol-5-amines serve as key intermediates for synthesizing functionalized indole-3-yl pyrazole derivatives, further expanding their applicability in synthesizing novel compounds with expected pharmaceutical interest (A. El‐Mekabaty, A. Mesbah, A. Fadda, 2017).

Development of Heterocyclic Ketene Aminal Libraries

The compound has been used in a solvent-free, catalyst-free synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries. This method is highly efficient, environmentally friendly, and suitable for large-scale synthesis, underscoring the compound's potential in drug discovery (Fuchao Yu et al., 2013).

Antimycobacterial Activity

A study synthesized and evaluated 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids for antimycobacterial activity against Mycobacterium smegmatis. This research highlights the compound's potential as a framework for developing new antitubercular agents with promising activity and low cytotoxicity, marking a significant step in the fight against tuberculosis (Narender Reddy Emmadi et al., 2015).

Catalysis in Polymerization Processes

Compounds derived from 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine have been investigated as catalysts in the copolymerization of CO2 and cyclohexene oxide. This research demonstrates the compound's utility in environmentally significant processes, producing materials like poly(cyclohexene carbonate) under relatively mild conditions and contributing to the development of sustainable polymer production technologies (Anelisa Matiwane, C. Obuah, J. Darkwa, 2020).

Antibacterial and Anticancer Potential

Investigations into novel trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have shown potential as anticancer agents. This work exemplifies the compound's relevance in developing new therapeutic agents, underlining the importance of its structural motif in medicinal chemistry (K. Chavva et al., 2013).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and washing thoroughly after handling .

Properties

IUPAC Name |

2-cyclopentyl-5-(trifluoromethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3/c10-9(11,12)7-5-8(13)15(14-7)6-3-1-2-4-6/h5-6H,1-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJSEBIKUCZZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

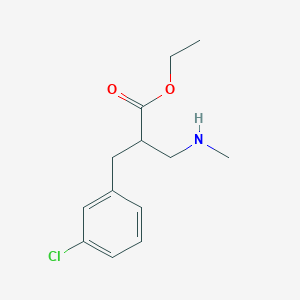

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine](/img/structure/B1486643.png)

![3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1486649.png)